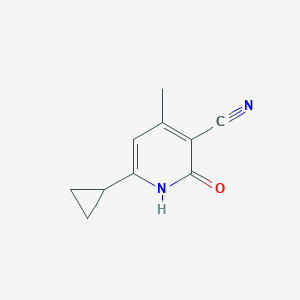
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8ClFO2 . It’s a derivative of acetophenone, where the acetophenone core is substituted with chlorine, fluorine, and methoxy groups .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” can be deduced from its molecular formula, C9H8ClFO2. It contains a carbonyl group (C=O) typical of ethanones, a methoxy group (-OCH3), and halogen atoms (chlorine and fluorine) attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity of Novel Compounds : A study by Puthran et al. (2019) detailed the synthesis of novel Schiff bases using an intermediate derived from 1-(3-fluoro-4-methoxyphenyl)ethanone. These compounds exhibited significant in vitro antimicrobial activity, indicating potential applications in combating microbial infections.
Platelet Aggregation Inhibitory Activity : Research by Akamanchi et al. (1999) involved synthesizing derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and screening them as inhibitors of platelet aggregation. This study highlights the compound's potential in developing treatments to prevent blood clot formation.
Synthesis of Isoxazoles for Antimicrobial Use : Kumar et al. (2019) synthesized a series of isoxazoles derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone and tested them for antimicrobial activity against bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents.
Herbicide Intermediate Synthesis : A study by Zhou Yu (2002) described the synthesis of an intermediate of herbicides from 1-(5-chloro-2-methoxyphenyl)ethanone, suggesting its utility in the agricultural sector.
Discovery of New Compounds from Natural Sources : Khan et al. (2003) isolated new ethanone compounds, including 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, from the stem bark of Lamprothamnus zanguebaricus. This research adds to the knowledge of naturally occurring chemical compounds with potential pharmacological benefits.
Sonochemical Synthesis of Chalcone Derivatives : Jarag et al. (2011) synthesized chalcone derivatives using 1-(4-methoxyphenyl)ethanone, demonstrating the advantages of sonochemical methods over conventional synthesis techniques.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFZXCIMPRVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



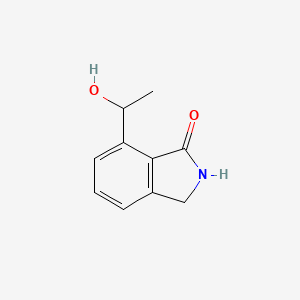
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)
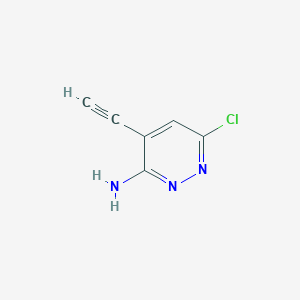
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
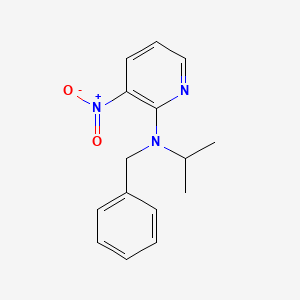
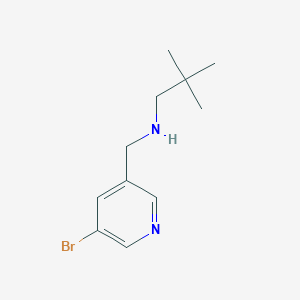

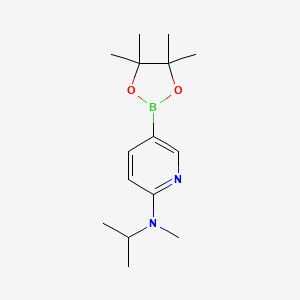
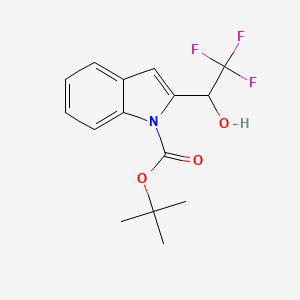
![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
